molecular formula C16H18F2N2O5 B10833378 Epoxysuccinate derivative 2

Epoxysuccinate derivative 2

Cat. No.: B10833378
M. Wt: 356.32 g/mol
InChI Key: RZWURLBUPSDTKT-DRZSPHRISA-N
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Description

Epoxysuccinate derivative 2 is a compound that belongs to the class of epoxides, which are characterized by an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epoxysuccinate derivative 2 typically involves the epoxidation of succinic acid derivatives. One common method is the reaction of succinic acid with a peracid, such as peracetic acid, under controlled conditions to form the epoxide ring. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the use of whole-cell catalysts, such as bacterial cis-epoxysuccinate hydrolases. These enzymes catalyze the conversion of cis-epoxysuccinate to enantiomerically pure tartaric acids, which can then be further processed to obtain the desired epoxysuccinate derivative .

Chemical Reactions Analysis

Types of Reactions

Epoxysuccinate derivative 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

Scientific Research Applications

Epoxysuccinate derivative 2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of epoxysuccinate derivative 2 involves its interaction with specific molecular targets, such as enzymes. For example, cis-epoxysuccinate hydrolases catalyze the hydrolysis of the epoxide ring to form tartaric acids. The enzyme’s active site contains key residues and metal ions that facilitate the catalytic process by stabilizing the transition state and lowering the activation energy .

Comparison with Similar Compounds

Epoxysuccinate derivative 2 can be compared with other similar compounds, such as:

This compound is unique due to its specific stereochemistry and the presence of carboxyl groups, which influence its reactivity and interactions with biological molecules.

Properties

Molecular Formula

C16H18F2N2O5

Molecular Weight

356.32 g/mol

IUPAC Name

(2S,3S)-3-[[(2S)-1-(2,6-difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C16H18F2N2O5/c1-7(2)6-10(19-15(22)12-13(25-12)16(23)24)14(21)20-11-8(17)4-3-5-9(11)18/h3-5,7,10,12-13H,6H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t10-,12-,13-/m0/s1

InChI Key

RZWURLBUPSDTKT-DRZSPHRISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=C(C=CC=C1F)F)NC(=O)[C@@H]2[C@H](O2)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC1=C(C=CC=C1F)F)NC(=O)C2C(O2)C(=O)O

Origin of Product

United States

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